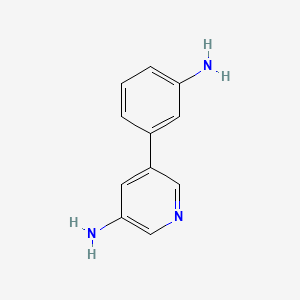
4-Fluoro-4'-methylbiphenyl-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-4’-methylbiphenyl-3-amine is a synthetic compound belonging to the class of biphenyl amines. It is characterized by the presence of a fluoro group and a methyl group attached to the biphenyl structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-methylbiphenyl-3-amine typically involves the reaction between 4-bromo-4’-methylbiphenyl-3-amine and potassium fluoride in the presence of tert-butylamine as a base. The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography to obtain pure 4-Fluoro-4’-methylbiphenyl-3-amine.
Industrial Production Methods
While specific industrial production methods for 4-Fluoro-4’-methylbiphenyl-3-amine are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of efficient purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and industrial applications.
化学反応の分析
Types of Reactions
4-Fluoro-4’-methylbiphenyl-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluoro and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and various halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potent antitumor activity against various cancer cell lines, making it a valuable tool in cancer research.
Medicine: Its antitumor properties suggest potential therapeutic applications, particularly in the development of novel anticancer agents.
Industry: The compound’s unique physical and chemical properties make it suitable for use in electronic and optoelectronic applications.
作用機序
The mechanism of action of 4-Fluoro-4’-methylbiphenyl-3-amine is primarily attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells. The compound interacts with specific molecular targets and pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells.
類似化合物との比較
Similar Compounds
- 4-Fluoro-4’-methylbiphenyl-2-amine
- 4-Fluoro-4’-methylbiphenyl-4-amine
- 4-Fluoro-4’-methylbiphenyl-5-amine
Uniqueness
4-Fluoro-4’-methylbiphenyl-3-amine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties.
特性
IUPAC Name |
2-fluoro-5-(4-methylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXDIMOCGDQSBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)











